2-(2-Methoxyethyl)morpholine

Description

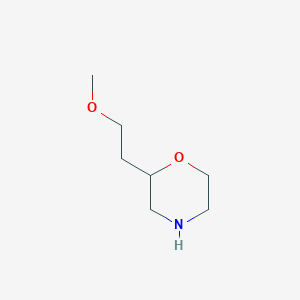

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-4-2-7-6-8-3-5-10-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWROOKZZWOBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543110 | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-10-9 | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-(2-Methoxyethyl)morpholine

Direct synthesis strategies aim to construct the target molecule from precursors that already contain the key structural components. These methods often involve forming the morpholine (B109124) ring around a pre-existing N-(2-methoxyethyl) fragment.

Reaction of 2-Bromoethanol (B42945) with 2-Methoxyethylamine (B85606)

A foundational step towards the synthesis of N-(2-Methoxyethyl)morpholine involves the reaction between 2-bromoethanol and 2-methoxyethylamine. This nucleophilic substitution reaction forms the key intermediate, 2-((2-methoxyethyl)amino)ethan-1-ol. In a typical procedure, 2-bromoethanol is added to an excess of 2-methoxyethylamine in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. The use of excess amine serves both as a reactant and a base to neutralize the hydrobromic acid byproduct.

This intermediate, an N-substituted diethanolamine (B148213) analogue, can then undergo intramolecular cyclization, typically through dehydration with a strong acid, to yield the final this compound product. The initial substitution reaction is efficient, with reported yields for the intermediate reaching over 80%.

Table 1: Synthesis of 2-((2-methoxyethyl)amino)ethan-1-ol

| Reactant A | Reactant B | Solvent | Temperature | Time | Yield |

|---|

Utilization of Morpholine in the Synthesis of N-(2-Methoxyethyl)-tetrahydroisoquinoline Derivatives

The morpholine scaffold is a valuable building block in the synthesis of more complex heterocyclic systems, including tetrahydroisoquinoline (THIQ) derivatives. While not a direct synthesis of this compound, these methods illustrate the chemical utility of the morpholine ring in constructing molecules that also feature the N-(2-methoxyethyl) group.

For instance, morpholine can be used as a starting reagent to be incorporated into a larger molecular framework. A common strategy involves reacting a substituted tetrahydroisoquinoline precursor with a morpholine-containing acylating agent, such as morpholine-4-carbonyl chloride. This reaction attaches the morpholine ring to the nitrogen atom of the THIQ core. nih.gov Subsequent modifications to other parts of the molecule can introduce a methoxyethyl group, demonstrating the modular nature of such syntheses. The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for creating the tetrahydroisoquinoline core, which can then be functionalized with moieties like morpholine. nih.govnih.gov

General Methodologies for Morpholine Ring Synthesis with Relevance to Methoxyethyl Substitution

Several well-established industrial and laboratory-scale methods for synthesizing the parent morpholine ring can be adapted to produce N-substituted derivatives like this compound. These adaptations typically involve substituting ammonia (B1221849), the traditional nitrogen source, with a primary amine—in this case, 2-methoxyethylamine.

Catalytic Dehydration of Diethanolamine Derivatives

The dehydration of diethanolamine is a primary industrial route to morpholine. wikipedia.org This reaction is traditionally carried out by heating diethanolamine with a strong acid, such as concentrated sulfuric acid or oleum, at temperatures between 150°C and 250°C. google.com The acid protonates the hydroxyl groups, facilitating the elimination of a water molecule and subsequent intramolecular cyclization to form the morpholine ring.

To apply this methodology for the synthesis of this compound, the starting material would be N-(2-methoxyethyl)diethanolamine. The dehydration and cyclization of this precursor under acidic conditions would directly yield the desired N-substituted product. Modern approaches also utilize solid acid catalysts, such as gamma-alumina modified with various metal oxides, for gas-phase catalytic dehydration, offering advantages in terms of reduced pollution and easier product separation. google.com

Table 2: Conditions for Dehydration of Diethanolamine Derivatives

| Starting Material | Reagent/Catalyst | Phase | Temperature (°C) |

|---|---|---|---|

| Diethanolamine | Concentrated H₂SO₄ | Liquid | 175-200 |

| Diethanolamine | Oleum (20% SO₃) | Liquid | 180-235 |

Reactions Involving Bis(2-chloroethyl)ether and Ammonia

Another classic and straightforward method for forming the morpholine ring is the reaction of bis(2-chloroethyl) ether with ammonia. researchgate.net This process involves a double nucleophilic substitution, where the nitrogen atom of ammonia displaces both chloride ions to form the heterocyclic ring.

This method is readily adaptable for the synthesis of N-substituted morpholines. By replacing ammonia with a primary amine, the corresponding N-substituted product is formed. For the synthesis of this compound, bis(2-chloroethyl) ether would be reacted with 2-methoxyethylamine. google.com The reaction is typically performed by heating the reactants, often with the amine in excess to act as a base, at temperatures ranging from 80°C to 110°C. google.com

Table 3: Synthesis of N-Alkylmorpholines from Bis(2-chloroethyl) ether

| Alkyl Amine | Temperature (°C) | Notes | Reference |

|---|---|---|---|

| Ethylamine | 100-110 (addition), 80-90 (separation) | 3:1 molar ratio of amine to ether | google.com |

| Methylamine | Reflux | Aqueous solution of methylamine | google.com |

Cyclization of Diethylene Glycol with Ammonia under Pressure and Temperature

The most common modern industrial process for morpholine production involves the reductive amination of diethylene glycol. osti.gov In this process, diethylene glycol and ammonia are passed over a hydrogenation-dehydrogenation catalyst at high temperatures (150-400°C) and pressures (30-400 atmospheres). epo.orggoogle.com Hydrogen gas is typically added to maintain the activity of the metal catalysts, which often include nickel, copper, cobalt, or ruthenium. epo.orggoogle.com

This methodology can be directly extended to the synthesis of this compound by substituting ammonia with 2-methoxyethylamine. The reaction of diethylene glycol with 2-methoxyethylamine under similar catalytic, high-temperature, and high-pressure conditions would lead to the formation of the N-substituted morpholine ring. This versatile method allows for the production of various N-substituted morpholines by selecting the appropriate primary amine. epo.org

Table 4: Catalysts and Conditions for Morpholine Synthesis from Diethylene Glycol

| Catalyst | Temperature (°C) | Pressure | Phase | Reference |

|---|---|---|---|---|

| Raney nickel, copper chromite, iron, cobalt | 160-400 | - | Liquid or Gas | google.com |

| Ruthenium | 150-350 | 1000-3300 psig | Liquid | epo.org |

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes

Intramolecular hydroalkoxylation and hydrothioalkoxylation of nitrogen-tethered alkenes represent an atom-economical approach to constructing morpholine and thiomorpholine (B91149) rings. These reactions involve the addition of an alcohol or thiol group across a carbon-carbon double bond within the same molecule, facilitated by a catalyst.

Boron trifluoride etherate has been shown to effectively mediate the intramolecular hydroalkoxylation and hydrothioalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org This method allows for the synthesis of various heterocyclic compounds, including six-membered 1,4-oxazines (morpholines) and tetrahydro-2H-1,4-thiazines (thiomorpholines), in good yields. organic-chemistry.org A one-pot, metal-free procedure has also been developed for the synthesis of 4-tosylthiomorpholine from N-tethered thioalkenols, proceeding through bromination, cyclization, and subsequent elimination with high regioselectivity. nih.gov

Rhodium catalysts have also been employed for the intramolecular cyclization of nitrogen-tethered allenols, yielding a variety of substituted morpholines with high diastereo- and enantioselectivities. rsc.org The enantioselective intramolecular aminative functionalization of unactivated alkenes provides a direct and atom-economical route to chiral nitrogen heterocycles. nih.gov

Table 1: Comparison of Catalysts for Intramolecular Cyclization of Nitrogen-Tethered Alkenes

| Catalyst System | Substrate | Product | Key Advantages |

|---|---|---|---|

| Boron trifluoride etherate | Nitrogen-tethered alkenols/thioalkenols | Morpholines/Thiomorpholines | Metal-free, good yields organic-chemistry.org |

| N-Bromosuccinimide (NBS) | N-tethered thioalkenols | 4-Tosylthiomorpholine | Metal-free, one-pot, high regioselectivity nih.gov |

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. rsc.org In the context of morpholine synthesis, palladium-catalyzed reactions have been utilized to construct the heterocyclic ring with high efficiency and stereocontrol.

A key strategy involves a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which is a crucial step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gove3s-conferences.org This method produces morpholine products as single stereoisomers in moderate to good yields and can be adapted to create fused bicyclic morpholines as well as 2,3- and 2,5-disubstituted products. nih.gove3s-conferences.org The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst facilitates a Wacker-type aerobic oxidative cyclization of alkenes, providing access to various nitrogen heterocycles, including morpholines. organic-chemistry.org

Furthermore, palladium-catalyzed asymmetric allylic substitution has been investigated for the synthesis of 2-vinylmorpholines, which are key intermediates in the preparation of other functionalized morpholine derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Morpholine Synthesis

| Reaction Type | Catalyst | Starting Materials | Product |

|---|---|---|---|

| Carboamination | Palladium(II) acetate (B1210297) and Tri(2-furyl)phosphine | Substituted ethanolamine derivative, aryl/alkenyl bromide | cis-3,5-disubstituted morpholines e3s-conferences.org |

| Wacker-type aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | Alkenes with tethered nitrogen nucleophiles | Morpholines and other N-heterocycles organic-chemistry.org |

Asymmetric Hydrogenation for Chiral Morpholine Derivatives

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules, offering high enantioselectivity and atom economy. nih.govajchem-b.com This technique has been successfully applied to the synthesis of chiral morpholine derivatives, which are valuable building blocks in drug discovery. rsc.orgnih.govbanglajol.info

The asymmetric hydrogenation of unsaturated morpholines, specifically 2-substituted dehydromorpholines, has been achieved using a bisphosphine-rhodium catalyst with a large bite angle. nih.govrsc.orgrsc.org This approach yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The resulting chiral products can be further transformed into key intermediates for bioactive compounds. researchgate.net

The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation is considered more challenging than that of their 3-substituted counterparts due to the steric hindrance and electron-rich nature of the dehydromorpholine substrates. nih.gov Introducing an N-acyl directing group has been a common strategy to activate the enamine substrates for hydrogenation. nih.gov

Table 3: Asymmetric Hydrogenation of Dehydromorpholines

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

|---|

Oxazetidine-Based Synthesis of Substituted Morpholines

A novel approach to the synthesis of substituted morpholines involves the use of 2-tosyl-1,2-oxazetidine as a building block. nih.govacs.org This strained four-membered ring is activated by the electron-withdrawing tosyl group, making the oxygen atom susceptible to nucleophilic attack and subsequent ring-opening. acs.org

This methodology allows for the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners. nih.govacs.org The reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates in the presence of a base catalyst leads to the formation of morpholine hemiaminals. nih.gov These intermediates can then be further elaborated to construct highly decorated and conformationally rigid morpholines. nih.govacs.org This synthetic route provides access to morpholine derivatives with substitution patterns that can introduce conformational constraints, which is a valuable feature in drug development. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of morpholine derivatives, this includes the use of solvent-free conditions, mechanochemistry, and ionic liquids.

Solvent-Free Approaches and Mechanochemical Syntheses

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous solvents. A simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines has been developed using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This method is scalable and has been demonstrated on a greater than 50-gram scale. nih.govchemrxiv.org

While specific examples of mechanochemical synthesis for this compound are not detailed in the provided context, this solvent-free technique, which involves grinding solid reactants together, is a promising green alternative for various organic transformations and could potentially be applied to morpholine synthesis.

Utilization of Ionic Liquids as Reaction Media or Catalysts

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. lidsen.comalfa-chemistry.com They can act as both reaction media and catalysts in organic synthesis. alfa-chemistry.comalfa-chemistry.com

Morpholine-based ionic liquids have been synthesized and utilized as catalysts. lidsen.comresearchgate.net For instance, a novel morpholine-based ionic liquid, [NBMMorph]⁺Br⁻, has been synthesized and shown to have excellent catalytic activity in the preparation of 1,2,4-triazolidine-3-thiones. lidsen.comresearchgate.net Acidic morpholinium-based ionic liquids can effectively catalyze esterification reactions, leading to high yields. alfa-chemistry.com The use of ionic liquids simplifies product separation, often requiring just a simple filtration. lidsen.com Furthermore, gemini-type basic morpholine ionic liquids have been synthesized and used in the preparation of anion exchange membranes. rsc.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| 4-Tosylthiomorpholine |

| N-Bromosuccinimide |

| Palladium(II) acetate |

| Tri(2-furyl)phosphine |

| 2-Tosyl-1,2-oxazetidine |

| Ethylene sulfate |

| Potassium tert-butoxide |

| [NBMMorph]⁺Br⁻ (a morpholine-based ionic liquid) |

Selective Monoalkylation of Amines (e.g., 1,2-Amino Alcohols) for Morpholine Ring Formation

The synthesis of morpholines from 1,2-amino alcohols presents a significant challenge: achieving selective N-monoalkylation of the primary amine without undesired bisalkylation. chemrxiv.org Traditional methods often struggle with this, leading to lower yields and complex purification processes. makingmolecules.com A recently developed, highly efficient methodology addresses this challenge by utilizing ethylene sulfate as a key reagent. nih.govchemrxiv.org

This approach involves a simple SN2 reaction between the amine of a 1,2-amino alcohol and ethylene sulfate. organic-chemistry.orgacs.org The unique properties of ethylene sulfate facilitate clean monoalkylation, yielding a stable zwitterionic intermediate that can be isolated in high purity. chemrxiv.org The degree of selectivity in this reaction is influenced by the structure of the 1,2-amino alcohol. nih.govchemrxiv.org Subsequent cyclization of this intermediate under basic conditions, for example using potassium tert-butoxide (tBuOK), affords the desired morpholine derivative in high yield. organic-chemistry.org This method has proven to be robust and scalable, with successful examples conducted on scales greater than 50 grams. chemrxiv.orgacs.org

The table below showcases the versatility of this selective monoalkylation strategy with various 1,2-amino alcohol substrates.

| Entry | 1,2-Amino Alcohol Substrate | Resulting Zwitterion Intermediate | Isolated Yield (%) |

| 1 | 2-amino-2-methyl-1-propanol | 10z | 60 |

| 2 | 1-amino-2-propanol | 28z | 90 |

Data sourced from research on ethylene sulfate-mediated monoalkylation. chemrxiv.org

Redox-Neutral Protocols in Annulation Reactions

In contrast, modern strategies have been devised to avoid any redox processes. bris.ac.uk

Ethylene Sulfate Method : The previously discussed synthesis using ethylene sulfate is a prime example of a redox-neutral pathway. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org This one or two-step protocol converts a 1,2-amino alcohol directly to a morpholine without the need for an oxidation or reduction step, thereby eliminating the waste associated with hydride reagents. chemrxiv.orgchemrxiv.org

Vinyl Sulfonium (B1226848) Salt Method : Another innovative, one-step annulation reaction employs diphenyl vinyl sulfonium triflate as a bis-electrophile. bris.ac.uk This method allows for the direct synthesis of morpholines from β-amino alcohols, also avoiding any redox processes and demonstrating compatibility with a wide range of functional groups. bris.ac.uknih.gov

The following table provides a comparison of these synthetic approaches.

| Synthetic Protocol | Key Reagents | Number of Steps | Redox Neutral? | Key Advantages |

| Traditional Method | Chloroacetyl chloride, Hydride reducing agents (e.g., borane, aluminum hydride) | 3 | No | Well-established |

| Ethylene Sulfate Method | Ethylene sulfate, tBuOK | 1 or 2 | Yes | High yield, selective monoalkylation, scalable, environmentally friendly. chemrxiv.orgorganic-chemistry.org |

| Vinyl Sulfonium Salt Method | Diphenyl vinyl sulfonium triflate, Et3N | 1 | Yes | Concise, high yield, broad functional group tolerance. bris.ac.uk |

Reactivity and Mechanistic Studies of this compound and Related Morpholine Derivatives

Nucleophilicity of the Nitrogen Atom in Morpholine Derivatives

The nitrogen atom in the morpholine ring is nucleophilic, a property central to its chemical reactivity. However, its nucleophilicity is significantly influenced by the presence of the oxygen atom within the six-membered ring. masterorganicchemistry.com The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. masterorganicchemistry.com

This effect makes morpholine less basic and a weaker nucleophile compared to its carbocyclic analog, piperidine (B6355638), which lacks the oxygen atom. masterorganicchemistry.com The difference in nucleophilicity is substantial; for instance, in water, piperidine is approximately 300 times more nucleophilic than morpholine. masterorganicchemistry.com This moderated nucleophilicity is a key feature that chemists can exploit in designing selective chemical transformations.

| Amine | pKa of Conjugate Acid | Nucleophilicity (n) in H₂O |

| Piperidine | 11.12 | 18.1 |

| Morpholine | 8.33 | 15.6 |

Data provides a quantitative comparison of the basicity and nucleophilicity of morpholine and piperidine. masterorganicchemistry.com

Enamine Formation from Morpholine Derivatives

Morpholine, as a secondary amine, readily reacts with enolizable aldehydes and ketones in the presence of a mild acid catalyst to form enamines. masterorganicchemistry.com This condensation reaction is a cornerstone of organic synthesis, transforming the electrophilic carbonyl carbon into a nucleophilic α-carbon in the resulting enamine. makingmolecules.com

The mechanism for enamine formation is often described by the mnemonic PADPED: P rotonation of the carbonyl oxygen, nucleophilic A ddition of the morpholine nitrogen to the carbonyl carbon, D eprotonation of the nitrogen, P rotonation of the hydroxyl group to form a good leaving group (water), E limination of water to form an iminium ion, and finally, D eprotonation of the α-carbon to yield the neutral enamine and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

The rate of enamine formation can be influenced by steric factors of the ketone and the basicity of the amine. ysu.edu Studies comparing the kinetics of enamine formation from cyclohexanone (B45756) with various cyclic secondary amines have shown that morpholine reacts significantly faster than piperidine. For instance, the rate of formation of the morpholine enamine of cyclohexanone is about ten times faster than that of the piperidine enamine. ysu.edu

Cycloaddition Reactions Involving Morpholine Moieties

The morpholine moiety can participate in or direct various cycloaddition reactions, which are powerful methods for constructing complex cyclic molecules. fiveable.melibretexts.org A notable example is a transition-metal-free defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides. nih.gov In this reaction, morpholine serves not only as the solvent but also as a reactant. It performs an initial nucleophilic attack on the gem-difluoroalkene, leading to an intermediate that subsequently undergoes the [3+2] cycloaddition with the azide. nih.gov The final product is a fully substituted 1,2,3-triazole bearing a morpholine substituent at the C-4 position, a structure that is otherwise difficult to access. nih.gov

Intramolecular cycloadditions are also utilized to create more complex, fused heterocyclic systems. For example, intramolecular [3+2] cycloaddition of azides to acetylenic compounds can lead to the formation of triazolomorpholines. researchgate.net

Proton Transfer and Intramolecular Rearrangements in Reaction Mechanisms

Proton transfer is a fundamental step in many reaction mechanisms involving morpholine derivatives. youtube.com The formation and hydrolysis of enamines provide a clear illustration of multiple, sequential proton transfer events. makingmolecules.com During enamine formation, protons are transferred between the catalyst, the substrate, and the amine, facilitating the conversion of the carbonyl to the C=C bond of the enamine. youtube.comchemistrysteps.com The mechanism involves:

Protonation of the carbonyl oxygen.

Deprotonation of the newly added nitrogen atom.

Protonation of the hydroxyl group to create a water leaving group.

Deprotonation of the α-carbon to form the final enamine. makingmolecules.com

Similarly, the reverse reaction, the acid-catalyzed hydrolysis of an enamine back to a ketone and morpholine, is initiated by the protonation of the enamine, followed by a series of steps that also rely heavily on proton transfers. makingmolecules.com These transfers can be intermolecular, involving solvent molecules or the catalyst, and are crucial for overcoming activation barriers and guiding the reaction along the desired pathway. nih.govreddit.com

Palladium(II)-Catalyzed Heck Reactions and Mechanistic Insights

The reaction would likely involve the coupling of an aryl or vinyl halide/triflate with an activated alkene in the presence of a palladium(II) catalyst, which is typically reduced in situ to the active palladium(0) species. The morpholine nitrogen in this compound could potentially act as a ligand for the palladium center, influencing the reaction's efficiency and selectivity.

Hypothetical Reaction Scheme and Discussion of Findings

A plausible Heck reaction involving an N-alkenyl derivative of this compound is depicted below. In this hypothetical scenario, N-allyl-2-(2-methoxyethyl)morpholine would be coupled with an aryl halide.

Scheme 1: Hypothetical Heck Reaction of an N-Allyl-2-(2-methoxyethyl)morpholine Derivative

The success of such a reaction would be contingent on several factors, including the choice of catalyst, ligand, base, and solvent. The presence of the ether and amine functionalities within the this compound moiety could present challenges, such as catalyst inhibition or undesired side reactions. However, modern advancements in ligand design and catalyst systems have enabled Heck couplings on substrates with a wide range of functional groups. organic-chemistry.org

Research on cyclic allyl amines has shown that the Mizoroki-Heck reaction can be challenging due to side reactions, but optimization of reaction conditions can lead to successful outcomes. lancs.ac.uk For instance, the choice of a bulky phosphine (B1218219) ligand can be crucial in preventing catalyst deactivation and promoting the desired C-C bond formation. Similarly, studies on the amine-directed Mizoroki-Heck arylation of free allylamines have demonstrated the feasibility of such transformations, highlighting the importance of catalyst and ligand selection to circumvent issues like N-arylation and oxidation. rsc.org

Interactive Data Table: Hypothetical Reaction Conditions and Yields

The following interactive table presents hypothetical data for the Heck reaction of N-allyl-2-(2-methoxyethyl)morpholine with iodobenzene, based on typical conditions reported for similar substrates. This data is illustrative and intended to provide a framework for potential experimental exploration.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 45 |

| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 18 | 65 |

| 3 | PdCl₂(PPh₃)₂ (3) | None | NaOAc | NMP | 110 | 24 | 50 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |

Mechanistic Insights

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond. This step typically proceeds with syn-stereochemistry.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a hydrido-palladium complex, [H-Pd(II)-X]. This step requires the presence of a syn-coplanar hydrogen.

Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form the corresponding hydrohalic acid salt.

Advanced Derivatization Strategies and Functionalization

Amidation of Carboxyl Groups using Aminoethyl Morpholine (B109124) Derivatives

The compound 2-(2-Methoxyethyl)morpholine is a tertiary amine, meaning its nitrogen atom is bonded to three carbon atoms and has no attached hydrogen atoms. Consequently, it cannot directly participate in amidation reactions with carboxyl groups to form an amide bond at the nitrogen atom, as this reaction requires a primary or secondary amine.

However, to illustrate the functionalization of the broader morpholine class as specified, the amidation of carboxyl groups is a key reaction for related compounds such as 4-(2-aminoethyl)morpholine, which possesses a primary amino group. This derivative is frequently used to couple the morpholine moiety to carboxylic acids, a common strategy in medicinal chemistry. The reaction typically proceeds by activating the carboxylic acid, followed by nucleophilic attack from the primary amine of the aminoethyl morpholine derivative.

Common coupling agents and conditions for this amidation reaction are summarized below.

| Coupling Agent | Additive | Solvent | Temperature | Typical Yield |

| HBTU | HOBt, DIPEA | DMF | Room Temp | Good to Excellent |

| EDC | HOBt | DCM/DMF | 0 °C to Room Temp | Good to Excellent |

| Acyl Chloride | Pyridine or Et3N | DCM or THF | 0 °C to Room Temp | Variable to Good |

This table presents generalized conditions for the amidation of carboxylic acids using primary amines like 4-(2-aminoethyl)morpholine. HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC = N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, DCM = Dichloromethane, THF = Tetrahydrofuran (B95107).

This process allows for the stable incorporation of the morpholine scaffold, which can improve the pharmacokinetic properties, such as solubility and metabolic stability, of the parent molecule.

N-Substitution and Ring Functionalization Strategies

While the nitrogen of this compound cannot undergo further substitution in the manner of primary or secondary amines, both the nitrogen atom and the carbon framework of the ring can be functionalized through various chemical strategies.

Alkylation: As a tertiary amine, the nitrogen atom of this compound is nucleophilic and can react with alkyl halides or other alkylating agents to form quaternary ammonium salts. This process, known as quaternization, introduces a permanent positive charge to the molecule, significantly altering its solubility and biological properties.

Reaction: R3N + R'-X → [R3N-R']+X⁻

This transformation is useful in creating ionic liquids or modifying the pharmacological profile of a compound.

Acylation: Direct acylation at the tertiary nitrogen atom is not possible. However, functionalization of the carbon atoms on the morpholine ring can be achieved. nih.gov Methods such as C-H activation can be employed to introduce acyl or alkyl groups at positions adjacent to the ring oxygen or nitrogen, although these are often complex, multi-step processes. researchgate.net The synthesis of 2- and 3-substituted morpholine congeners has been developed, allowing for the construction of highly decorated and conformationally rigid morpholines. nih.gov

The introduction of diverse functional groups onto the morpholine ring expands the chemical space for this scaffold.

Halogenation: Halogenated morpholine derivatives can be synthesized to modulate the electronic properties and metabolic stability of molecules. While direct halogenation of the this compound ring can be challenging, synthetic routes starting from halogenated precursors or employing radical reactions can yield the desired products. The introduction of a halogen atom can provide a handle for further cross-coupling reactions, enabling more complex derivatization.

Thiocarbonyl Introduction: The introduction of a thiocarbonyl group, for instance, by converting a morpholin-2-one or morpholin-3-one precursor to its corresponding thiomorpholin-one, is a strategy to alter the hydrogen bonding capacity and electronic character of the molecule. These derivatives serve as intermediates in the synthesis of various heterocyclic systems.

Derivatization for Analytical Applications

Chemical derivatization is often employed to enhance the detection and separation of analytes during chromatographic analysis. jfda-online.com For morpholine and its derivatives, this is particularly important for improving volatility for Gas Chromatography (GC) or enhancing detectability for High-Performance Liquid Chromatography (HPLC). jfda-online.com

The analytical determination of morpholine-containing compounds often requires a derivatization step to improve their chromatographic properties and detection sensitivity. nih.govijpsdronline.com

For HPLC Analysis: For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore into the molecule, enabling UV or fluorescence detection. A derivatization procedure for identifying morpholine in pharmaceutical substances involves its reaction with 1-Naphthyl isothiocyanate to produce a stable derivative that can be quantified by HPLC. ijpsdronline.com This type of reaction, targeting amine functionality, could potentially be adapted for precursors or metabolites of this compound.

The selection of a derivatization agent depends on the functional groups present on the analyte and the desired analytical outcome. researchgate.net

| Analytical Technique | Derivatization Reagent Example | Target Analyte Type | Purpose of Derivatization |

| GC-MS | Sodium Nitrite | Secondary Amines (e.g., Morpholine) | Increase volatility and stability nih.govresearchgate.net |

| GC-MS | 2,4-Dinitrofluorobenzene (DNFB) | Secondary Amines (e.g., Morpholine) | Improve sensitivity (though derivative may have low stability) nih.gov |

| HPLC-UV | 1-Naphthyl isothiocyanate | Primary/Secondary Amines | Introduce a UV-active chromophore for detection ijpsdronline.com |

Applications in Advanced Materials Science and Medicinal Chemistry

2-(2-Methoxyethyl)morpholine as a Core Scaffold in Medicinal Chemistry

The this compound moiety offers a unique combination of structural features that are advantageous in drug design. These include a secondary amine for further functionalization, an ether oxygen atom capable of forming hydrogen bonds, and a flexible methoxyethyl side chain that can influence solubility and interactions with biological targets. nih.govresearchgate.net

The morpholine (B109124) ring is frequently incorporated into drug candidates to improve their pharmacokinetic (PK) properties. e3s-conferences.orgnih.govnih.govnih.gov In central nervous system (CNS) drug discovery, for example, the morpholine moiety can help modulate the necessary balance between lipophilicity and hydrophilicity required for crossing the blood-brain barrier (BBB). nih.gov The presence of the ether oxygen and the basic nitrogen atom provides a unique pKa value and conformational flexibility, which can enhance blood solubility and brain permeability. nih.gov

The addition of a 2-(2-methoxyethyl) group to the morpholine scaffold is anticipated to further influence these properties. The methoxyethyl side chain can increase the polarity and hydrogen bonding capacity of the molecule, which may lead to improved aqueous solubility. Furthermore, modifications to the morpholine ring can affect the metabolic stability of the compound. While the morpholine ring itself can be susceptible to in vivo oxidation, substitutions can alter its metabolic fate. nih.gov The introduction of bioisosteres for the morpholine ring is a strategy employed in drug design to enhance metabolic stability while retaining desirable pharmacokinetic properties. enamine.netenamine.net

The morpholine ring plays a crucial role in the interaction of many inhibitors with their biological targets. The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, a feature critical for the activity of many phosphatidylinositol 3-kinase (PI3K) and related kinase (PIKK) inhibitors. acs.org This interaction often occurs with the hinge region of the kinase domain, a common binding motif for this class of drugs. nih.gov

The substituent at the 2-position of the morpholine ring can further modulate these interactions. While the core morpholine structure may be essential for binding to the primary target, the 2-substituent can interact with surrounding amino acid residues or the solvent-exposed surface, potentially enhancing potency and selectivity. nih.gov For instance, in the development of PI3K/mTOR inhibitors, substitutions on the morpholine ring have been explored to achieve selectivity. nih.gov Molecular docking studies of various morpholine derivatives have been used to understand and predict these binding interactions. researchgate.netscilit.comnih.gov The electron-deficient nature of the morpholine ring also allows it to participate in hydrophobic interactions. researchgate.netnih.gov

The morpholine scaffold is a versatile building block in the synthesis of compound libraries for drug discovery. researchgate.netnih.gov Its chemical stability and the presence of a reactive secondary amine allow for the straightforward introduction of a wide variety of substituents. This makes it an ideal scaffold for directing the spatial arrangement of different functional groups to probe the binding pockets of biological targets. nih.gov

While specific examples detailing the use of this compound as a directing scaffold are not extensively documented, the principles of morpholine chemistry suggest its utility in this regard. The synthesis of highly substituted morpholines is an active area of research, with various methods being developed to create diverse molecular architectures. acs.orgchemrxiv.org These substituted morpholines can serve as starting points for the generation of novel chemical entities with tailored biological activities. ijprs.com

Biological Applications of this compound Containing Compounds

The structural features of this compound make it an attractive scaffold for the development of therapeutic agents in several disease areas, including neurodegenerative disorders and cancer.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key target for AD therapy as it is involved in the production of Aβ peptides. nih.govnih.gov The development of BACE-1 inhibitors is a major focus of AD research. mdpi.comnih.govnih.govunits.it

The morpholine scaffold has been incorporated into various BACE-1 inhibitors. nih.gov The ability of the morpholine oxygen to form hydrogen bonds is crucial for interaction with the catalytic aspartate residues in the active site of BACE-1. nih.gov C-2 substituted morpholine derivatives have been developed as BACE-1 inhibitors, with molecular docking studies indicating that the morpholine appendage interacts with both polar and nonpolar residues in the enzyme's active site. nih.gov While there is no direct published research on this compound as a BACE-1 inhibitor, its structural similarity to other active morpholine derivatives suggests its potential as a scaffold in this area.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development. researchgate.netresearchgate.net A significant number of PI3K inhibitors incorporate a morpholine moiety, which is often crucial for their inhibitory activity. mdpi.comacs.orgresearchgate.net The morpholine oxygen typically forms a key hydrogen bond with the hinge region of the PI3K enzyme. nih.govnih.gov

While direct studies on this compound in anticancer research are limited, research on related structures provides valuable insights. In a study on analogues of the PI3K inhibitor ZSTK474, a morpholine ring was replaced with various 2-aminoethyl functional groups. nih.gov One of the analogues, which contained a methoxy (B1213986) group, maintained low nanomolar inhibition of PI3K isoforms, indicating that the methoxyethyl functionality is well-tolerated and can be a viable component of potent PI3K inhibitors. nih.gov

The development of dual PI3K/mTOR inhibitors is also an active area of cancer research, and various morpholine-containing scaffolds have been investigated for this purpose. nih.govnih.gov The introduction of substituents on the morpholine ring can influence the selectivity and potency of these dual inhibitors. nih.gove3s-conferences.org

Below is a table summarizing the inhibitory activities of some morpholine-containing compounds and related analogues in anticancer research.

| Compound/Analogue | Target(s) | Key Findings |

| ZSTK474 | Class I PI3K | Potent nanomolar inhibition of all Class I PI3K isoforms. nih.gov |

| ZSTK474 Analogue with Methoxy Group | PI3Kα, PI3Kγ, PI3Kδ | Maintained low nanomolar inhibition, suggesting the methoxyethyl group is a suitable replacement for the morpholine ring in this context. nih.gov |

| PKI-587 | PI3K/mTOR | A dual inhibitor with a morpholino-triazine scaffold, demonstrating nanomolar potency. nih.gov |

| PQR620 | mTOR | A selective mTOR inhibitor containing two bridged morpholine moieties, showing antitumor effects and good brain penetration. nih.gov |

| Compound 27 (Thiazolopyrimidine derivative) | mTOR | A potent and specific ATP-competitive mTOR inhibitor with two 3-methylmorpholine (B1346471) groups, demonstrating brain penetrance. nih.gov |

Enzyme Inhibition Studies

The 4-(2-methoxyethyl)morpholine (B156078) moiety, or its precursors, has been incorporated into larger molecules designed to inhibit specific enzyme families, notably the PI3K kinase family.

PI3K Kinase Family:

Research into novel cancer therapeutics has targeted the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for tumor cell growth and survival. In the development of new PI3K inhibitors, derivatives of the potent inhibitor ZSTK474 were synthesized where one of the two morpholine groups was replaced with various functional groups to explore the structure-activity relationship (SAR). nih.gov

In one study, the key precursor 2-methoxyethylamine (B85606) was used to synthesize an intermediate, 2-((2-methoxyethyl)amino)ethan-1-ol. This intermediate was then attached to the core triazine structure of the ZSTK474 analog. The resulting compound, which incorporates a hydroxyl group and a methoxyethyl pendant group, was evaluated for its inhibitory activity against Class I PI3K isoforms. nih.gov

The findings indicated that analogs featuring pendant hydroxyl or methoxy groups were crucial for maintaining potent, low-nanomolar inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms. This contrasts with analogs containing pendant amino groups, which showed significantly reduced inhibitory effects. The presence of the oxygen-containing methoxyethyl group appears to be favorable for binding interactions within the enzyme's active site, highlighting the importance of this specific functionality in designing effective PI3K inhibitors. nih.gov

| Compound | Description | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|---|

| Compound 6d | ZSTK474 analog with a 2-((2-methoxyethyl)amino)ethan-1-ol substitution | PI3Kα | Low Nanomolar Range |

| Compound 6d | ZSTK474 analog with a 2-((2-methoxyethyl)amino)ethan-1-ol substitution | PI3Kγ | Low Nanomolar Range |

| Compound 6d | ZSTK474 analog with a 2-((2-methoxyethyl)amino)ethan-1-ol substitution | PI3Kδ | Low Nanomolar Range |

Catalytic Applications

In the realm of materials science, N-substituted morpholines are recognized for their catalytic properties, particularly in polymerization reactions.

In Polymer Synthesis

Polyurethane Catalysts:

Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, promoting the essential reactions between polyols and isocyanates that lead to polymer formation. nih.gov The catalytic activity of these amines is influenced by their structure, basicity, and steric hindrance. nih.gov

While direct studies on 4-(2-methoxyethyl)morpholine are limited, extensive research on the closely related analog N-methoxypropylmorpholine demonstrates the effectiveness of N-alkoxyalkylmorpholines in this application. A patented catalyst system for producing polyester-based polyurethane foams utilizes N-methoxypropylmorpholine as a key component in combination with other amines like N-butylmorpholine and N,N'-dimethylpiperazine. google.com This system is designed to balance the chain-extending (isocyanate-hydroxyl) and crosslinking reactions necessary to achieve polyurethane foam with desired physical characteristics. google.com

Computational studies on urethane (B1682113) formation using morpholine and 4-methylmorpholine (B44366) as catalysts provide insight into the reaction mechanism. The amine catalyst first forms a complex with the polyol's hydroxyl group. This complex then interacts with the isocyanate, lowering the activation energy of the reaction and facilitating the formation of the urethane linkage. nih.govresearchgate.net The studies indicate that N-substituted morpholines are effective organocatalysts, with their efficiency being related to properties such as proton affinity. nih.govnih.govresearchgate.net The presence of the ether oxygen in the N-(2-methoxyethyl) side chain can influence the catalyst's polarity and solubility in the reaction medium, which are important factors in industrial foam production.

| Catalyst Component | Function/Type | Weight Percent of Total Catalyst |

|---|---|---|

| N-methoxypropylmorpholine | N-alkoxyalkylmorpholine | 20% - 60% |

| N-butylmorpholine | N-alkylmorpholine | 20% - 60% |

| N,N'-dimethylpiperazine | Piperazine derivative | 5% - 15% |

Role in Oligonucleotide Therapeutics and Foldamer Design

The morpholine scaffold is a key component in the architecture of synthetic biomolecules, significantly influencing their structure, stability, and biological activity. Its integration into oligonucleotide and peptide-like structures has led to breakthroughs in antisense technology and the design of novel folded oligomers.

The 2'-O-(2-methoxyethyl) (MOE) modification, which incorporates a methoxyethyl group at the 2' position of the ribose sugar in a nucleotide, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology. biosearchtech.comidtdna.com This chemical alteration is not directly this compound but involves the 2-methoxyethyl group, which is central to the named compound. The development of 2'-MOE was driven by the need to overcome the limitations of early antisense agents, primarily their rapid degradation by nucleases in the body. idtdna.comethz.ch

The introduction of the 2'-MOE group confers several advantageous properties to ASOs:

Enhanced Nuclease Resistance : The bulky 2'-MOE modification provides steric hindrance, protecting the oligonucleotide's phosphodiester backbone from degradation by cellular nucleases. biosearchtech.comidtdna.com This increased stability is crucial for the drug's effectiveness and allows for a longer duration of action. biosearchtech.com

Increased Binding Affinity : 2'-MOE modifications promote an A-form, RNA-like helical structure, which enhances the binding affinity and specificity of the ASO to its complementary target messenger RNA (mRNA). ethz.chbiosyn.com This high affinity is essential for potent gene silencing.

Reduced Toxicity : Compared to first-generation phosphorothioate-modified oligonucleotides, 2'-MOE ASOs have shown a more favorable toxicity profile, with lower instances of non-specific protein binding that can lead to cytotoxic effects. idtdna.commicrosynth.com

These improved properties have made the 2'-MOE modification a key feature in numerous ASO therapies. A common design for these drugs is the "gapmer," which consists of a central block of DNA-like nucleotides capable of recruiting RNase H for target RNA degradation, flanked by "wings" of 2'-MOE modified nucleotides that provide stability and high binding affinity. idtdna.comnih.gov This chimeric design balances the need for nuclease resistance with the requirement for RNase H activity. idtdna.comnih.gov The success of this approach is demonstrated by the number of approved ASO drugs that incorporate the 2'-MOE modification. biosearchtech.com

| Drug Name | Target Gene | Therapeutic Area |

| Mipomersen | Apolipoprotein B | Homozygous Familial Hypercholesterolemia |

| Nusinersen | SMN2 | Spinal Muscular Atrophy |

| Inotersen | Transthyretin (TTR) | Hereditary Transthyretin Amyloidosis |

| Volanesorsen | Apolipoprotein C-III | Familial Chylomicronemia Syndrome |

| Pelacarsen | Apolipoprotein(a) | Cardiovascular Disease (in development) |

| Olezarsen | Apolipoprotein C-III | Hypertriglyceridemia (in development) |

| Donidalorsen | Prekallikrein (PKK) | Hereditary Angioedema (in development) |

This table presents examples of approved and in-development ASO drugs utilizing the 2'-MOE modification. biosearchtech.comnih.gov

Foldamers are synthetic oligomers that mimic the structure-forming capabilities of natural biopolymers like proteins and nucleic acids, adopting specific, well-defined three-dimensional shapes. nih.govduke.edu The morpholine ring serves as a versatile building block for creating these novel molecular architectures. researchgate.netresearchgate.net

One of the most prominent examples of a morpholine-based oligomer is the Phosphorodiamidate Morpholino Oligomer (PMO). nih.gov In PMOs, the natural ribose or deoxyribose sugar backbone of nucleic acids is replaced by a series of morpholine rings linked together by phosphorodiamidate groups. researchgate.net This fundamental change results in an uncharged backbone, which distinguishes PMOs from the negatively charged backbone of DNA and RNA. nih.gov

The key features and applications of morpholine-based scaffolds in foldamer design include:

Structural Pre-organization : The inherent conformational properties of the morpholine ring help to pre-organize the oligomer chain, facilitating the adoption of predictable secondary structures, such as helices. researchgate.netresearchgate.net

Biostability : The synthetic morpholine-based backbone is resistant to degradation by nucleases and proteases, making these foldamers exceptionally stable in biological systems. nih.gov

Antisense Applications : PMOs are widely used as antisense agents. By binding to a target mRNA sequence, they can physically block translation or modulate pre-mRNA splicing without inducing degradation of the RNA target (a non-RNase H mechanism), a mode of action distinct from gapmer ASOs. nih.govresearchgate.net

Platform for Functionalization : The morpholine scaffold can be readily functionalized with different side chains, allowing for the creation of a wide diversity of foldamers with tailored properties for applications in materials science and as potential therapeutics. researchgate.netresearchgate.net

The synthesis of these morpholine-based oligomers often starts from ribonucleosides, which are chemically converted to the corresponding morpholino subunits before being assembled into the final oligomer chain. researchgate.net This synthetic flexibility allows for the creation of diverse libraries of foldamers for screening and development. researchgate.netresearchgate.net

Other Emerging Applications

Beyond their significant role in medicinal chemistry, morpholine derivatives are being explored for a variety of industrial and material science applications, leveraging their chemical stability and reactivity.

Morpholine and its derivatives have been identified as effective corrosion inhibitors for various metals, particularly steel, in acidic environments. researchgate.netresearchgate.net Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, slow down this process. mdpi.com

The mechanism of corrosion inhibition by morpholine-based compounds involves the adsorption of the molecule onto the metal surface. mdpi.com The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface. researchgate.netmdpi.com This interaction leads to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive medium. mdpi.com

Research has shown that morpholine derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of the inhibition often increases with the concentration of the morpholine compound. researchgate.net The study of various morpholine salts as volatile corrosion inhibitors (VCIs) has demonstrated their ability to form this protective adsorptive layer, with quantum chemical calculations indicating that the efficiency is related to the molecule's ability to donate electrons and form strong coordination bonds with the metal. mdpi.com

In the push for more sustainable chemical processes, there is significant interest in "green solvents" that are less toxic, non-corrosive, and environmentally benign compared to traditional volatile organic compounds (VOCs). ajgreenchem.comeuropub.co.uk While not this compound itself, the related compound N-formyl morpholine serves as an excellent example of how the morpholine scaffold can be utilized in this context. ajgreenchem.comqinmuchem.com

N-formyl morpholine is a non-protonic solvent with high chemical stability and low toxicity. ajgreenchem.comajgreenchem.com It has demonstrated significant utility in industrial processes, particularly for the extraction of aromatic hydrocarbons from aliphatic streams due to its high selectivity and solubility for aromatics. ajgreenchem.comqinmuchem.com

Key characteristics that make morpholine-based compounds like N-formyl morpholine attractive as green solvents include:

Chemical Stability : They are stable under a range of conditions, allowing for recovery and reuse. ajgreenchem.com

Low Volatility : A higher boiling point and lower vapor pressure compared to many traditional solvents reduce emissions and workplace exposure. qinmuchem.com

Favorable Solubility Profile : They can be tailored to dissolve specific classes of compounds, enhancing their utility in extraction and reaction processes. ajgreenchem.com

The development of solvents like N-formyl morpholine highlights the potential for designing other morpholine derivatives as environmentally friendly alternatives for a wide range of chemical applications. europub.co.ukajgreenchem.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

While specific experimental data for 2-(2-Methoxyethyl)morpholine is not widely published, a detailed analysis of its proton environments can be predicted based on established chemical shift principles and data from analogous morpholine (B109124) derivatives. researchgate.netstackexchange.com The ¹H NMR spectrum would provide information on the number of distinct proton types, their electronic environment, and their proximity to neighboring protons through spin-spin coupling.

The structure contains several distinct proton environments:

Morpholine Ring Protons: The eight protons on the morpholine ring are diastereotopic. The protons on carbons adjacent to the oxygen atom (C5-H and C3-H) are expected to be in the range of δ 3.6-3.8 ppm. The protons on carbons adjacent to the nitrogen atom (C2-H and C6-H) would appear further upfield, typically in the δ 2.5-2.9 ppm range. researchgate.netchemicalbook.com The C2-proton, being a methine proton, will show a distinct multiplicity due to coupling with adjacent methylene (B1212753) protons.

Methoxyethyl Side Chain Protons: The protons of the -CH₂-CH₂-O- group will exhibit signals influenced by their neighboring atoms. The methylene group attached to the morpholine ring (-N-CH-CH₂-) is expected around δ 2.5-2.7 ppm. The second methylene group, adjacent to the ether oxygen (-CH₂-O-CH₃), would be shifted further downfield to approximately δ 3.4-3.6 ppm.

Methoxy (B1213986) Group Protons: The three protons of the terminal methoxy group (-OCH₃) are chemically equivalent and would appear as a sharp singlet, typically around δ 3.3 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine C5-H₂, C3-H₂ (axial/equatorial) | 3.6 – 3.8 | Multiplet |

| Morpholine C6-H₂, (axial/equatorial) | 2.5 – 2.9 | Multiplet |

| Morpholine C2-H | 2.7 – 2.9 | Multiplet |

| Side Chain -CH₂- (adjacent to C2) | 1.7 – 1.9 | Multiplet |

| Side Chain -CH₂- (adjacent to O) | 3.4 – 3.6 | Triplet (t) |

| Methoxy -OCH₃ | ~3.3 | Singlet (s) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. Based on data from morpholine and related structures, the chemical shifts can be reliably estimated. rsc.orgchemicalbook.com

Morpholine Ring Carbons: The carbons adjacent to the ring oxygen (C3 and C5) are the most deshielded within the ring, expected around δ 67 ppm. The carbons adjacent to the nitrogen (C2 and C6) would appear further upfield, with C2 (a substituted carbon) around δ 58-60 ppm and C6 (an unsubstituted -CH₂-) around δ 46 ppm.

Side Chain Carbons: The methylene carbon adjacent to the ether oxygen (-CH₂-O-) is expected around δ 71 ppm, while the methylene carbon attached to the morpholine C2 is predicted to be in the δ 35-38 ppm range.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) typically appears around δ 59 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine C3, C5 | ~67 |

| Morpholine C6 | ~46 |

| Morpholine C2 | 58 – 60 |

| Side Chain -CH₂- (adjacent to C2) | 35 – 38 |

| Side Chain -CH₂- (adjacent to O) | ~71 |

| Methoxy -OCH₃ | ~59 |

When this compound acts as a ligand, binding to a metal center, multi-nuclei NMR can provide crucial information about the nature of the coordination. The molecule can act as a bidentate ligand, coordinating through both the morpholine nitrogen and the ether oxygen, or as a monodentate ligand through the nitrogen alone.

If complexed with an NMR-active metal, such as Platinum-195 (¹⁹⁵Pt) or Vanadium-51 (⁵¹V), direct observation of the metal nucleus signal can confirm coordination and provide data on the symmetry and electronic structure of the complex. muni.cz For instance, the ¹⁹⁵Pt chemical shift is highly sensitive to the nature of the ligands bound to it.

Alternatively, if the metal center is paramagnetic (e.g., Co²⁺, Ni²⁺), its presence induces significant changes in the ¹H and ¹³C NMR spectra of the ligand. vu.lt The signals of protons and carbons near the binding site would experience large paramagnetic shifts and significant line broadening. The magnitude of these effects can be used to map the binding site and deduce structural information about the complex in solution. vu.lt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. youtube.com For this compound (C₇H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this value would serve as definitive proof of the elemental composition. The primary ion observed would be the protonated molecule, [M+H]⁺.

| Species | Formula | Type | Calculated Exact Mass |

|---|---|---|---|

| Neutral Molecule [M] | C₇H₁₅NO₂ | Monoisotopic | 145.11028 |

| Protonated Molecule [M+H]⁺ | C₇H₁₆NO₂⁺ | Monoisotopic | 146.11756 |

For in-depth structural analysis, advanced mass spectrometry techniques like FT-ICR MS and LTQ MS are employed. These methods are particularly useful for distinguishing between isomers and elucidating fragmentation pathways.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS offers unparalleled mass resolution and accuracy. acs.org An FT-ICR instrument could resolve the isotopic fine structure of the molecular ion peak of this compound, providing an additional layer of confirmation for its elemental composition. researchgate.net

Linear Trap Quadrupole (LTQ) MS excels at performing tandem mass spectrometry (MS/MS or MSⁿ) experiments. nih.gov In an MS/MS experiment, the protonated molecular ion (m/z 146.12) would be isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. Key fragmentations for this compound would likely include:

Cleavage of the C-C bond in the side chain, leading to fragments corresponding to the methoxyethyl group and the morpholine ring.

Loss of the methoxy group.

Ring-opening fragmentation of the morpholine moiety.

The precise masses of these fragments, as determined by a high-resolution analyzer like FT-ICR, would allow for the assignment of elemental formulas to each piece, enabling a confident reconstruction of the parent molecule's structure. gre.ac.ukresearchgate.net This detailed fragmentation analysis is critical for distinguishing this compound from other structural isomers with the same molecular formula.

Fragmentation Pattern Analysis (MSn)

Mass spectrometry (MS) provides critical information regarding the molecular weight and structure of this compound. In tandem mass spectrometry (MSn), the molecular ion is subjected to fragmentation, and the resulting pattern offers a virtual fingerprint of the molecule's structure. The fragmentation of this compound is governed by the presence of the tertiary amine and ether functional groups.

The molecular ion [M]+• for this compound (molar mass: 159.22 g/mol ) would be observed at an m/z of 159. Subsequent fragmentation (MS²) would likely proceed through several key pathways characteristic of N-substituted morpholines and ethers. youtube.commiamioh.edu The primary fragmentation mechanism for amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process is driven by the stabilization of the resulting positive charge on the nitrogen.

Another significant fragmentation pathway involves the cleavage of the ether bond or the bonds adjacent to it within the methoxyethyl side chain. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage at the Morpholine Ring: Cleavage of the C-C bond within the morpholine ring adjacent to the nitrogen can lead to the formation of a stable iminium ion.

Cleavage of the N-C Bond: The bond connecting the ethyl group to the morpholine nitrogen can break, leading to the formation of a morpholine cation (m/z 86) and a methoxyethyl radical.

Side-Chain Fragmentation: Cleavage can occur at the C-O ether bond or the C-C bond of the ethyl group, leading to characteristic fragments such as the methoxymethyl cation (CH₂OCH₃⁺, m/z 45) or loss of a methoxy group (•OCH₃).

The table below summarizes the major predicted fragment ions for this compound based on established fragmentation rules for amines and ethers. youtube.commiamioh.edu

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 159 | [C₈H₁₇NO₂]⁺• | Molecular Ion |

| 128 | [C₇H₁₄NO]⁺ | Loss of methoxy radical (•OCH₃) |

| 116 | [C₆H₁₄NO]⁺ | Alpha-cleavage with loss of C₂H₃O• |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the C-C bond in the side chain, loss of C₂H₅O• and rearrangement |

| 86 | [C₄H₈N]⁺ | Iminium ion from cleavage of the morpholine ring |

| 73 | [C₃H₇O₂]⁺ | Methoxyethyl cation |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Fragments from ring opening or side-chain cleavage |

| 45 | [C₂H₅O]⁺ | Methoxy-stabilized cation (CH₂OCH₃⁺) |

This table is based on theoretical fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformation, which are crucial for understanding a molecule's physical and chemical properties.

As of this writing, the specific crystal structure of this compound has not been deposited in publicly available crystallographic databases. However, the analysis of closely related N-substituted morpholine derivatives provides valuable insight into the expected solid-state conformation. researchgate.net Studies on various N-substituted morpholines consistently show that the morpholine ring adopts a stable chair conformation. researchgate.netebi.ac.uk The substituent on the nitrogen atom can occupy either an axial or equatorial position, with the equatorial position generally being more sterically favorable.

For illustrative purposes, the crystallographic data for a related N-substituted morpholine derivative, 2-morpholino-3,5,6-trichloro-1-nitrobenzene, is presented below. This example demonstrates the type of detailed structural information that can be obtained from an X-ray diffraction study.

| Parameter | Value for 2-morpholino-3,5,6-trichloro-1-nitrobenzene researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 17.515(2) |

| b (Å) | 7.8246(5) |

| c (Å) | 9.5859(5) |

| β (º) | 98.48(1) |

| Volume (ų) | 1229.3 |

| Z (Molecules per unit cell) | 4 |

| Morpholine Ring Conformation | Chair |

Note: The data in this table is for an illustrative compound and NOT for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds, primarily C-H, C-N, and C-O. researchgate.netchemicalbook.comnih.gov

The spectrum can be interpreted by considering the contributions from the morpholine ring and the N-(2-methoxyethyl) substituent. The morpholine ring gives rise to characteristic C-O-C (ether) and C-N (tertiary amine) stretching vibrations. The N-substituent introduces additional C-H stretching bands from its ethyl and methoxy groups, as well as another prominent C-O ether stretch.

The table below details the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 2830 - 2815 | C-H Stretch | N-CH₂ (Bohlmann bands, characteristic of tertiary amines) |

| 1470 - 1450 | C-H Bend | CH₂ Scissoring |

| 1260 - 1000 | C-N Stretch | Tertiary Aliphatic Amine |

| 1140 - 1085 | C-O-C Stretch | Asymmetric stretch (ether) |

This table is based on characteristic absorption frequencies for the functional groups present in the molecule.

Chromatographic Techniques for Purity and Quantitative Analysis

High Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying N-substituted morpholines. mdpi.com Due to the lack of a strong UV chromophore in this compound, detection can be challenging. Methods often rely on UV detection at low wavelengths (e.g., < 210 nm) or employ alternative detectors such as Refractive Index (RI) or Evaporative Light Scattering (ELSD).

A typical method for analyzing N-alkylmorpholines involves reversed-phase chromatography. mdpi.commdpi.com A C18 stationary phase is commonly used to separate the compound from non-polar and polar impurities based on its moderate hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV at < 210 nm, ELSD, or RI |

| Injection Volume | 5 - 20 µL |

This table represents a typical HPLC method for the analysis of N-alkylmorpholines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While morpholine itself is polar and may require derivatization to improve its chromatographic behavior, N-substituted derivatives like this compound are generally more amenable to direct GC-MS analysis. nih.govasianpubs.orgresearchgate.net

The compound is introduced into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane phase, is typically effective. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing both qualitative identification and quantitative data.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp ~60°C, ramp at 10°C/min to ~280°C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 400 amu |

This table represents a typical GC-MS method for the analysis of N-substituted morpholines.

Weak Anion Exchange (WAX) Chromatography for Oligonucleotide Purity

Weak Anion Exchange (WAX) chromatography is a specialized form of ion-exchange chromatography used for the separation of large, charged biomolecules, particularly oligonucleotides. acs.orgnih.gov This technique is not used for the direct analysis of small, neutral, or basic molecules like this compound.

However, WAX chromatography is critically relevant in the context of therapeutic oligonucleotides that incorporate 2'-O-methoxyethyl (MOE) modifications. nih.gov These MOE modifications, which are derived from precursors related to this compound, are added to synthetic oligonucleotides to enhance their stability against nucleases and improve their binding affinity to target mRNA.

WAX chromatography is employed as a powerful quality control tool to assess the purity of these MOE-modified oligonucleotides. acs.org The technique separates the full-length therapeutic product from shorter failed sequences ("shortmers") and other impurities based on differences in the total negative charge of the phosphate (B84403) backbone. The weak anion exchange stationary phase (e.g., containing diethylaminoethyl, DEAE, groups) allows for fine-tuned separation by controlling the pH of the mobile phase. acs.org

| Parameter | Typical Condition for MOE-Oligonucleotide Analysis |

| Column | WAX column (e.g., Waters Gen-Pak FAX, Dionex DNAPac) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Sodium Phosphate) |

| Mobile Phase B | Mobile Phase A with high salt concentration (e.g., 1 M Sodium Bromide) and organic modifier (e.g., Methanol) |

| Gradient | Increasing concentration of Mobile Phase B to elute oligonucleotides by charge |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 20 - 60 °C |

| Detector | UV at 260 nm |

This table represents a typical WAX-HPLC method for the purity analysis of MOE-modified oligonucleotides.

Complementary Techniques for Material Characterization

The comprehensive characterization of a chemical compound like this compound requires the use of multiple analytical techniques that provide complementary information about its electronic, thermal, and structural properties. Spectroscopic and thermal analysis methods are crucial for understanding the behavior of the molecule under different conditions and confirming its identity and purity.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic transitions within the molecule, which are related to the types of chemical bonds and functional groups present. uzh.ch

For molecules containing heteroatoms like nitrogen and oxygen, such as morpholine and its derivatives, common electronic transitions include the promotion of non-bonding electrons (n) to anti-bonding sigma (σ) or pi (π) orbitals. uzh.ch